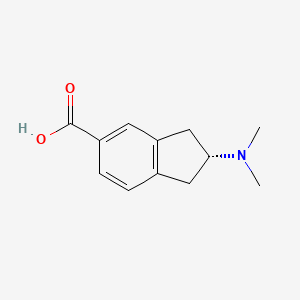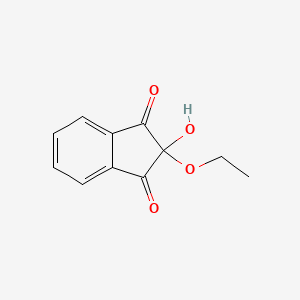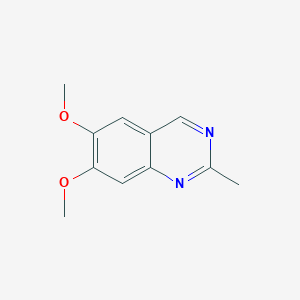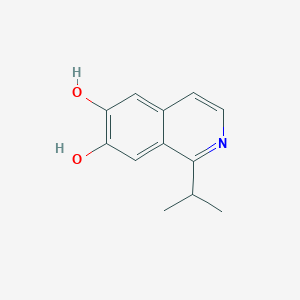
N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then converted to the desired carboximidamide through a series of steps involving reduction and subsequent reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxy-4-methoxybenzenecarboximidamide: This compound has a similar structure but with the methoxy group at the 4-position instead of the 3-position.
4-hydroxy-3-methoxybenzenecarboximidamide: This compound has a hydroxy group at the 4-position and a methoxy group at the 3-position.
Uniqueness
N’-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Clave InChI |
FZAOZIAFESTUQD-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C(=N\O)/N.Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)




